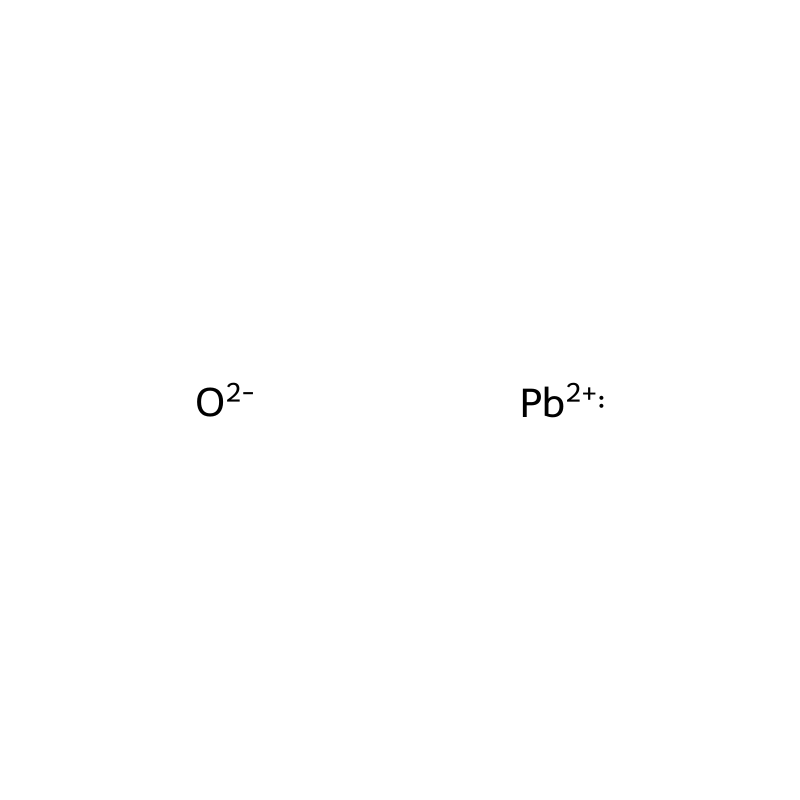Lead oxide (PbO), lead-contg.

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Material Science Applications:
- Historical Pigments: PbO was a widely used pigment throughout history, known as litharge (yellow) and massicot (red). Research in material science explores the historical use of PbO in paints, glazes, and ceramics to understand artistic techniques and identify artifacts. Source: Lead(II) oxide - Wikipedia:
- Superconductors: Certain lead oxide compounds are being investigated for their potential superconductor properties. Research focuses on modifying PbO structures to achieve higher critical temperatures for superconductivity. [Source: "Lead oxide (PbO) - Substance Details - SRS | US EPA", ]
Environmental Science Applications:
- Lead Remediation: Due to the widespread historical use of PbO, lead contamination remains a significant environmental concern. Research explores methods for lead remediation in soil and water using techniques like phytoremediation (using plants) or developing new sorbent materials to capture PbO. Source: "A critical review on lead(II) oxide nanoparticles: preparation, surface modification, and environmental applications" by A.A. Ensafi et al. in Chemical Engineering Journal (2016):
- Lead Isotope Analysis: The isotopic composition of lead can reveal its source. Research utilizes PbO in isotope studies to trace the origin of lead contamination and identify pollution sources. Source: "Isotopic compositions of lead in Roman pottery glazes from Carthage and northern Tunisia: identification of sources and workshop practices" by N. Ben Amara et al. in Journal of Archaeological Science (2013):
Health and Safety Research:
- Lead Toxicity: Lead oxide is a known toxin, and research is ongoing to understand the mechanisms of lead poisoning and develop effective treatments. This research also helps establish safe handling protocols for PbO in scientific settings. Source: "Lead poisoning" by M.J. Ellenhorn and S.L. Barceloux in Clinical Toxicology of Environmental Agents (1988): )
- Safer Alternatives: Due to its toxicity, research is actively seeking safer alternatives to PbO in various applications. This includes developing new pigments, superconductors, and materials with similar properties but without the health risks associated with lead.
Lead oxide, specifically lead(II) oxide (PbO), is an inorganic compound that occurs in two primary forms: litharge (tetragonal structure) and massicot (orthorhombic structure). Lead oxide is a yellow or red solid that is insoluble in water but soluble in acids. It is produced through the oxidation of lead and has significant industrial applications due to its unique properties, such as being a semiconductor and its ability to enhance the color of various pigments.
- Formation from Lead and Oxygen:This reaction occurs when lead is heated in the presence of oxygen.
- Decomposition:
Lead(II) oxide can decompose under certain conditions: - Reactions with Acids:
Lead oxide reacts slowly with acids, forming lead salts. For example: - Oxidation to Lead(IV) Oxide:
Lead(II) oxide can be oxidized to lead(IV) oxide (PbO₂):
Lead oxide is known for its toxicity, particularly affecting the nervous system, kidneys, and cardiovascular health. Studies have shown that exposure to lead oxide can induce oxidative stress, inflammation, and impair calcium regulation, contributing to hypertension and other cardiovascular issues . Furthermore, lead oxide nanoparticles have demonstrated cytotoxic effects on various cell lines, indicating potential health risks associated with their use .
Lead oxide can be synthesized through several methods:
- Thermal Oxidation: Heating lead in air at high temperatures leads to the formation of lead oxide.
- Chemical Methods:
- Hydrothermal Synthesis: Involves the reaction of lead salts with alkaline solutions at elevated temperatures.
- Sonochemical Synthesis: Utilizes ultrasonic waves to enhance
Lead oxide has a wide range of applications:
- Batteries: Used extensively in lead-acid batteries as an active material.
- Pigments: Acts as a pigment in ceramics and glass, enhancing colors.
- Glass Manufacturing: Serves as a flux in glass production.
- Electronics: Utilized in the production of semiconductors and electronic components.
- Radiation Shielding: Employed for its dense properties to shield against radiation .
Research has highlighted the interactions of lead oxide with various environmental factors:
- Atmospheric Chemistry: Lead oxide particles react with nitrogen dioxide, increasing their solubility and mobility in the environment .
- Biological Interactions: Studies have shown that lead oxide nanoparticles can interact with biological systems, leading to adverse health effects such as cytotoxicity and oxidative stress .
Lead oxide is often compared with several other metal oxides. Here are some similar compounds:
| Compound | Formula | Oxidation State | Unique Properties |
|---|---|---|---|
| Lead(II) Oxide | PbO | +2 | Used in batteries and pigments |
| Lead(IV) Oxide | PbO₂ | +4 | Strong oxidizing agent |
| Bismuth Trioxide | Bi₂O₃ | +3 | Non-toxic alternative for pigments |
| Tin(IV) Oxide | SnO₂ | +4 | Used in electronics and sensors |
| Zinc Oxide | ZnO | +2 | Commonly used in sunscreens |
Uniqueness of Lead Oxide
Lead oxide's uniqueness lies in its dual role as both a semiconductor and a pigment enhancer. Unlike many other metal oxides, it exhibits significant toxicity, making its handling critical in industrial applications. Its ability to form stable compounds with various other elements further enhances its utility across different sectors.
Physical Description
UNII
Other CAS
1317-36-8
General Manufacturing Information
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Machinery manufacturing
Miscellaneous industrial batteries
Primary metal manufacturing
Secondary metal manufacturing
Services
Transportation equipment manufacturing
miscellaneous industrial batteries
Lead oxide (PbO), lead-contg.: ACTIVE








